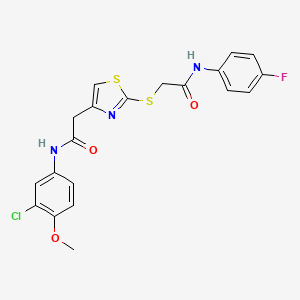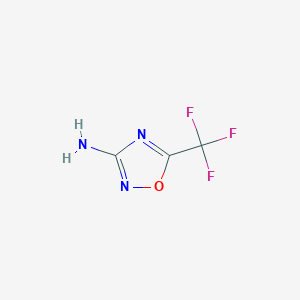![molecular formula C21H25NO11 B2355913 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid CAS No. 1094829-32-9](/img/structure/B2355913.png)
2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid”, also known as ‘ADAOC’, is an organic compound with functional groups. This compound is related to other compounds that serve as substrates for galactosyl transferase , a pivotal element in the aetiology of multifarious pathologies, including cancer .
Synthesis Analysis
The synthesis of this compound and related compounds involves sophisticated chemical reagents in peptide synthesis . These reagents introduce considerable complexity in developing therapeutic peptides, which characteristically treat cancer and infectious diseases .Physical And Chemical Properties Analysis
The molecular weight of ADAOC is 467.427. Other physical and chemical properties are not available in the search results.科学的研究の応用
Antimicrobial and Antibacterial Properties
One notable application of derivatives of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid is in the development of antimicrobial and antibacterial agents. These compounds have been found to exhibit significant activity against a range of bacteria, including Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) (Lin et al., 1995), Gram-negative bacteria, and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017). These compounds have shown potential in addressing challenges posed by antibiotic resistance.
Anticoccidial Activity
Compounds structurally related to 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid have been studied for their anticoccidial activity. The derivatives, particularly those containing alkoxy, alkylthio, and alkylamino groups, demonstrated promising activity in this area (Rogers et al., 1964).
Anticonvulsant Activities
These compounds have also been explored for their potential as anticonvulsants. Research indicates that certain derivatives exhibit significant protective effects against seizures, rivaling the efficacy of standard anticonvulsant drugs (Kohn et al., 1993).
Germination Inhibitory Properties
Another application is in the field of agriculture, where these derivatives have been found to inhibit the germination of seeds. This property is particularly observed in certain concentrations and is relevant for the development of herbicidal agents (Oh et al., 2002).
Antioxidant Activity
Some derivatives of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid have been evaluated for their antioxidant activities. These studies indicate significant potential in combating oxidative stress-related conditions (Chkirate et al., 2019).
Antitumor Activity
Additionally, these compounds have been investigated for their antitumor properties. Some studies have shown that certain derivatives exhibit in vitro antitumor effects against various cancer cell lines (Yun-jun, 2011).
Synthesis of Novel Compounds
The structure of 2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic Acid derivatives is crucial in the synthesis of various novel compounds with potential applications in medicinal chemistry and drug development (El‐Faham et al., 2013).
Anti-inflammatory Agents
These compounds are also being researched for their anti-inflammatory properties, showing promise in both in vitro and in vivo models of inflammation (Nikalje, Hirani, & Nawle, 2015).
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Given its structure, it may be involved in pathways related to carbohydrate metabolism or protein modification . The downstream effects of these potential interactions are currently unknown and require further investigation.
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Based on its potential targets and pathways, it may influence cellular processes such as signal transduction, gene expression, or metabolic regulation
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature conditions may affect the compound’s structure and function. The presence of other molecules may either facilitate or inhibit its interactions with its targets.
将来の方向性
The future directions for ADAOC and related compounds seem to be in the area of therapeutic peptide development . These compounds introduce complexity in developing therapeutic peptides, which are used to treat diseases like cancer and infectious diseases . This suggests that ADAOC and related compounds could pave the way for diverse research opportunities in glycosylation disorders and hold promise in discovering new leads for disease intervention .
特性
IUPAC Name |
2-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO11/c1-10(23)22-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-21(17)32-15-8-6-5-7-14(15)20(27)28/h5-8,16-19,21H,9H2,1-4H3,(H,22,23)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHNVIHLNZLULL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)O)COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)


![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)

![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)
![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)
![2-((3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2355848.png)
![N-(furan-2-ylmethyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2355850.png)
![3-({2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)-5-methyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2355851.png)